molecular formula C16H16N2O3S B2389977 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921787-49-7

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2389977
CAS No.: 921787-49-7
M. Wt: 316.38
InChI Key: DFWLUGJTWIAHQC-UHFFFAOYSA-N
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Description

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide are largely determined by its interactions with enzymes, proteins, and other biomolecules . It has been suggested that this compound may interact with various enzymes and proteins, potentially influencing their function

Cellular Effects

This compound may have various effects on cells and cellular processes . It could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound may change over time in laboratory settings. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels

Transport and Distribution

This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 3-methyl-2-oxindole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is unique due to the presence of both the methyl and benzenesulfonamide groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various applications .

Properties

IUPAC Name

3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-4-3-5-14(8-11)22(20,21)17-13-6-7-15-12(9-13)10-16(19)18(15)2/h3-9,17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWLUGJTWIAHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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